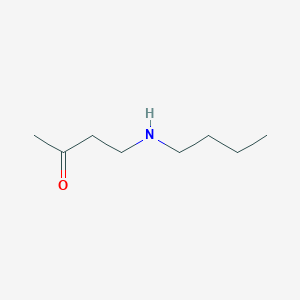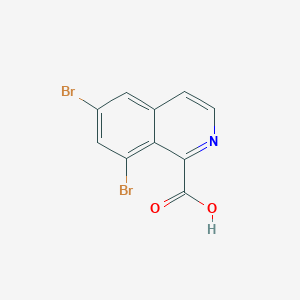
6,8-Dibromoisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₀H₅Br₂NO₂ and a molecular weight of 330.96 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 6,8-Dibromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 6 and 8 positions.
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination techniques with optimization for large-scale synthesis.
Chemical Reactions Analysis
6,8-Dibromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or organomagnesium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
6,8-Dibromoisoquinoline-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The exact mechanism of action of 6,8-Dibromoisoquinoline-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects .
Comparison with Similar Compounds
6,8-Dibromoisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives such as:
5,8-Dibromoisoquinoline: Similar in structure but with different bromination positions, leading to distinct chemical properties.
Quinoline-4-carboxylic acid: Lacks bromine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H5Br2NO2 |
|---|---|
Molecular Weight |
330.96 g/mol |
IUPAC Name |
6,8-dibromoisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-3-5-1-2-13-9(10(14)15)8(5)7(12)4-6/h1-4H,(H,14,15) |
InChI Key |
RASNOBCRGVGLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C(C=C(C=C21)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


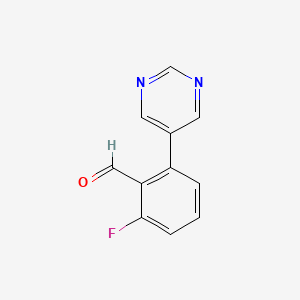
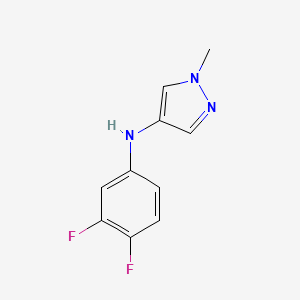
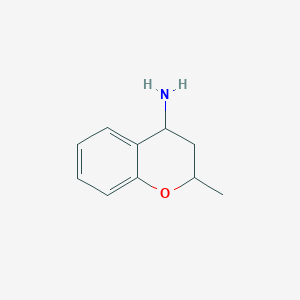
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13223267.png)

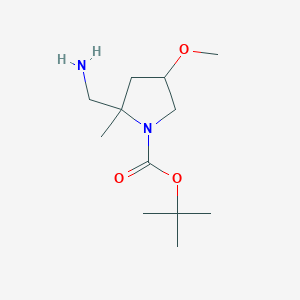
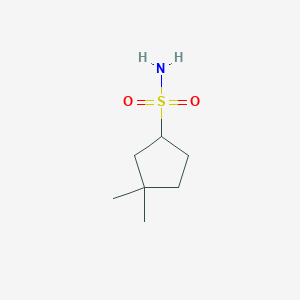
![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
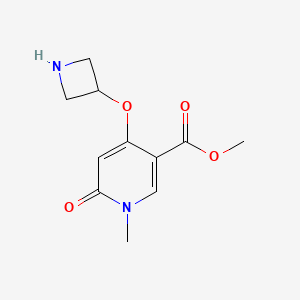
![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
